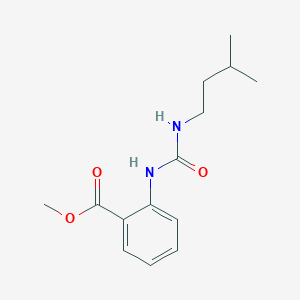

Methyl 2-(3-isopentylureido)benzoate

描述

Methyl 2-(3-isopentylureido)benzoate is a benzoate ester derivative featuring a urea functional group substituted at the 2-position of the benzene ring. The isopentyl (3-methylbutyl) chain attached to the urea moiety introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions. For instance, analogous compounds like methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and other quinoline-based esters () share similar esterification and crystallization protocols, typically involving ethyl acetate as a solvent to yield solid products. Characterization via $ ^1H $ NMR and HRMS, as reported for C1–C7 derivatives , would likely apply to confirm the structure of Methyl 2-(3-isopentylureido)benzoate.

属性

IUPAC Name |

methyl 2-(3-methylbutylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-14(18)16-12-7-5-4-6-11(12)13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWGSSLNMDNIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-isopentylureido)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods

Industrial production of Methyl 2-(3-isopentylureido)benzoate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

化学反应分析

Types of Reactions

Methyl 2-(3-isopentylureido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

科学研究应用

Methyl 2-(3-isopentylureido)benzoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

作用机制

The mechanism of action of Methyl 2-(3-isopentylureido)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological targets. The urea derivative may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

相似化合物的比较

Structural Analogues

Simple Alkyl Benzoates

Methyl benzoate (93-58-3) and its alkyl-substituted variants (e.g., ethyl, propyl, butyl benzoates) lack the ureido group but provide a baseline for understanding how substituents affect physicochemical properties. For example:

- Methyl benzoate (CAS 93-58-3): A simple ester with a melting point of -12°C and log P (octanol-water partition coefficient) of 1.96, indicating moderate lipophilicity .

- Isopropyl benzoate (CAS 939-48-0): Branched alkyl chain increases steric hindrance, reducing water solubility compared to linear analogs .

Ureido-Containing Derivatives

The ureido group in the target compound may confer unique intermolecular interactions, akin to the hydrogen-bonding patterns observed in sulfonylurea herbicides (e.g., bensulfuron methyl ester, CAS 83055-99-6), though the latter contain sulfonyl bridges instead of urea .

Piperazine-Linked Benzoates

Compounds C1–C7 () feature piperazine-carbonyl-quinoline moieties attached to methyl benzoate. For example:

- C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate): Incorporates a planar quinoline system and flexible piperazine linker, enhancing π-π stacking and solubility in polar solvents .

- C4 (Fluorophenyl variant): The electron-withdrawing fluorine atom increases metabolic stability compared to non-halogenated analogs .

The target compound’s isopentylureido group may similarly modulate electronic and steric properties but lacks the extended conjugation seen in C1–C5.

Physicochemical Properties

*Estimated based on piperazine-quinoline derivatives. †Predicted using computational tools (e.g., Mercury CSD ). ‡Hypothesized based on urea derivatives’ thermal stability.

Key observations:

- The ureido group increases molecular weight and polarity compared to simple alkyl benzoates, reducing water solubility but enhancing crystalline packing.

- The isopentyl chain elevates log P relative to methyl benzoate, suggesting improved membrane permeability.

Analytical and Computational Tools

Structural characterization of the target compound would employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。